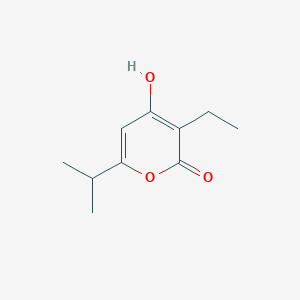

Germicidin B

Descripción

This compound has been reported in Streptomyces argillaceus, Streptomyces albidoflavus, and other organisms with data available.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-4-hydroxy-6-propan-2-ylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-7-8(11)5-9(6(2)3)13-10(7)12/h5-6,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBDLUWYHDLLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(OC1=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336197 | |

| Record name | Germicidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150973-78-7 | |

| Record name | Germicidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Germicidin B: A Technical Guide to its Discovery, Origin, and Biosynthesis in Streptomyces

A comprehensive overview for researchers, scientists, and drug development professionals on the polyketide-derived autoregulator, Germicidin B, from its initial discovery in Streptomyces species to its intricate biosynthetic pathway and biological activities.

Introduction

Germicidins are a family of α-pyrone natural products produced by various species of the Gram-positive, filamentous bacteria genus Streptomyces. These compounds, including this compound, were first identified as autoregulatory inhibitors of spore germination, playing a crucial role in the lifecycle of the producing organisms. At low concentrations, they prevent the premature germination of their own spores, while at higher concentrations, they exhibit other biological activities, such as the inhibition of porcine Na+/K+-activated ATPase.[1][2][3] This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound, presenting key data, experimental protocols, and pathway visualizations to serve as a valuable resource for the scientific community.

Discovery and Origin

Germicidin was first reported as an autoregulative germination inhibitor excreted by Streptomyces viridochromogenes NRRL B-1551 during spore germination.[2][3] Subsequent research has led to the isolation and characterization of several germicidin homologs, including this compound, from various Streptomyces species such as Streptomyces coelicolor A3(2) and the marine-derived Streptomyces sp. SCS525.[1][4][5] These compounds are typically isolated from the supernatant of submerged cultures or from germinated spores.[2][3]

The chemical structure of this compound has been elucidated as 6-(sec-Butyl)-4-hydroxy-3-methyl-2H-pyran-2-one.[1] Along with other germicidins, it is recognized for its role in the physiological regulation of the producing organism's life cycle, specifically in inhibiting spore germination and hyphal elongation.[5][6]

Quantitative Biological Activity

Germicidins exhibit potent biological activity at very low concentrations. The quantitative data for this compound and its related homologs are summarized in the table below, providing a comparative overview of their efficacy.

| Compound | Producing Organism(s) | Biological Activity | Concentration / IC50 | Reference(s) |

| This compound | Streptomyces viridochromogenes, Streptomyces coelicolor | Inhibition of S. coelicolor A3(2) spore germination | > 1 µg/mL | [5][7] |

| Antioxidant (ABTS assay) | IC50: 20 µg/mL | [4] | ||

| Germicidin (general) | Streptomyces viridochromogenes | Inhibition of own arthrospore germination | 200 pM (40 pg/mL) | [2][3] |

| Inhibition of porcine Na+/K+-activated ATPase | ID50: 100 µM | [6][7] | ||

| Retardation of cress Lepidium sativum germination | - | [2][3] | ||

| Germicidin A | Streptomyces coelicolor | Inhibition of S. coelicolor A3(2) spore germination | > 1 µg/mL | [5] |

| Antioxidant (ABTS assay) | IC50: 6 µg/mL | [4] |

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of bacterial polyketide synthesis, orchestrated by a Type III polyketide synthase (PKS) known as Germicidin synthase (Gcs).[1] Unlike the more complex Type I and II PKS systems, Type III PKSs are smaller, homodimeric enzymes that iteratively catalyze condensation and cyclization reactions from a single active site.[8]

The biosynthetic pathway for germicidins, including this compound, initiates with starter units derived from fatty acid biosynthesis.[1][8] The Gcs enzyme exhibits remarkable substrate flexibility, accepting various acyl groups attached to either coenzyme A (CoA) or an acyl carrier protein (ACP), with a tenfold higher catalytic efficiency observed for acyl-ACPs.[8] The precursor for this compound is 2-methylbutyryl-CoA, which is condensed with two molecules of malonyl-CoA to form the polyketide backbone, followed by cyclization to yield the characteristic α-pyrone ring.

Below is a DOT language script visualizing the proposed biosynthetic pathway of this compound.

Experimental Protocols

This section details the methodologies for the isolation and characterization of this compound from Streptomyces species, based on established protocols in the field.

Fermentation and Extraction

-

Inoculum Preparation: A single colony of a this compound-producing Streptomyces strain (e.g., S. viridochromogenes or S. coelicolor) is inoculated into a suitable liquid medium, such as Tryptic Soy Broth or a specialized production medium. The culture is incubated at 28-30°C with shaking (200-250 rpm) for 2-3 days to generate a seed culture.

-

Large-Scale Fermentation: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out for 5-7 days under the same temperature and agitation conditions.

-

Extraction: After incubation, the culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant, containing the secreted this compound, is then extracted with an equal volume of an organic solvent, typically ethyl acetate. The organic phase is collected and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

-

Chromatographic Separation: The crude extract is subjected to column chromatography for fractionation. A silica gel column is commonly used, with a step-gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to elute fractions with increasing polarity.

-

Bioassay-Guided Fractionation: Each fraction is tested for its ability to inhibit spore germination of a sensitive Streptomyces strain. Fractions showing significant inhibitory activity are selected for further purification.

-

High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by reversed-phase HPLC using a C18 column and a gradient of water and acetonitrile or methanol as the mobile phase. Peaks are monitored by UV detection (typically around 220 and 290 nm).

Structure Elucidation and Characterization

-

Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined using high-resolution mass spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of this compound is elucidated by one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The spectral data are compared with published values to confirm the identity of the compound.

-

Biological Assays: The purified this compound is quantified and tested in various biological assays, including spore germination inhibition assays and enzyme inhibition assays (e.g., Na+/K+-ATPase inhibition), to determine its specific activity.

Below is a DOT language script visualizing a general experimental workflow for the isolation and characterization of this compound.

References

- 1. Germicidin - Wikipedia [en.wikipedia.org]

- 2. Germicidin, an autoregulative germination inhibitor of Streptomyces viridochromogenes NRRL B-1551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. scitechnol.com [scitechnol.com]

- 5. Physiological role of germicidins in spore germination and hyphal elongation in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.com [glpbio.com]

- 8. Biochemical and Structural Characterization of Germicidin Synthase: Analysis of a Type III Polyketide Synthase that Employs Acyl-ACP as a Starter Unit Donor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Germicidin Synthase (Gcs) in Germicidin B Production

Abstract

Germicidins are a class of α-pyrone polyketides produced by Streptomyces species that act as autoregulatory inhibitors of spore germination.[1] The biosynthesis of these compounds, particularly Germicidin A, B, and C, is orchestrated by a Type III polyketide synthase (PKS) known as Germicidin Synthase (Gcs).[2] This technical guide provides an in-depth examination of the biochemical role of Gcs in the production of Germicidin B. It details the biosynthetic pathway, presents key quantitative data on enzyme kinetics and product yields, outlines relevant experimental protocols, and visualizes the core processes. A central finding is the notable substrate flexibility of Gcs and its strong preference for acyl-group starter units delivered via an acyl carrier protein (ACP) over Coenzyme A (CoA), with the catalytic efficiency for acyl-ACP being an order of magnitude higher.[1][2]

Introduction to this compound and Gcs

Germicidins are bioactive secondary metabolites that play a role in the complex life cycle of Streptomyces, primarily by inhibiting the germination of their own spores.[3] Four major homologs have been identified in Streptomyces coelicolor: germicidins A, B, C, and surugapyrone A (also referred to as germicidin D).[4] this compound is characterized by an ethyl group at the C-3 position and an isopropyl group at the C-6 position of its 4-hydroxy-α-pyrone core.

The synthesis of the germicidin backbone is catalyzed by Germicidin Synthase (Gcs), a Type III PKS.[2] Unlike the large, multi-modular Type I and II PKSs, Type III PKSs are smaller, homodimeric enzymes that perform iterative cycles of decarboxylative condensation and cyclization within a single active site. Gcs exhibits significant substrate flexibility, which accounts for the diversity of germicidin homologs produced.[5]

Table 1: Physicochemical Properties of Germicidin Homologs

| Homolog | Chemical Formula | Molar Mass ( g/mol ) | C-3 Substituent | C-6 Substituent |

| Germicidin A | C11H16O3 | 196.25 | Ethyl | sec-Butyl |

| This compound | C10H14O3 | 182.22 | Ethyl | Isopropyl |

| Germicidin C | C11H16O3 | 196.25 | Methyl | sec-Butyl |

| Germicidin D | C9H12O3 | 168.19 | Methyl | Isopropyl |

| Source: Data compiled from publicly available chemical information.[1] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with starter units derived from the host's primary fatty acid metabolism, which are then processed by Gcs.[2] The pathway involves the selection of a specific acyl-ACP starter unit and an ethylmalonyl-CoA extender unit.

Key Enzymatic Steps:

-

Starter Unit Generation: The process initiates with the formation of an isobutyryl-CoA starter unit, which is a precursor for the isopropyl group at the C-6 position of this compound.

-

Loading onto ACP: This starter unit is loaded onto an acyl carrier protein (AcpP) via the action of enzymes like FabH (β-ketoacyl-ACP synthase III), which facilitates the condensation with malonyl-AcpP to generate a β-ketoacyl-ACP intermediate.[1]

-

Condensation & Cyclization by Gcs: Gcs selects the resulting 3-oxo-4-methyl-pentyl-ACP starter unit. It then catalyzes a decarboxylative condensation with an ethylmalonyl-CoA extender unit. This is followed by an intramolecular Claisen condensation and cyclization to form the characteristic 4-hydroxy-α-pyrone ring of this compound.[1]

Quantitative Analysis of Gcs Activity

The efficiency of Gcs is highly dependent on the nature of the starter unit donor. Kinetic studies have demonstrated a clear preference for acyl-ACP over acyl-CoA, suggesting a direct interaction and channeling from the fatty acid synthase machinery.[1] This preference is reflected in a significantly higher catalytic efficiency (kcat/Km).

Table 2: Kinetic Parameters of Germicidin Synthase (Gcs)

| Starter Unit Substrate | Extender Unit | kcat (min⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| 3-oxo-4-methyl-pentyl-CoA | Methylmalonyl-CoA | 12.97 ± 0.61 | 12.12 ± 1.70 | 1.78 x 10⁴ |

| 3-oxo-4-methyl-pentyl-CoA | Ethylmalonyl-CoA | 10.15 ± 0.51 | 11.23 ± 1.77 | 1.51 x 10⁴ |

| 3-oxo-4-methyl-pentyl-AcpP | Methylmalonyl-CoA | 10.15 ± 0.32 | 1.22 ± 0.19 | 1.39 x 10⁵ |

| 3-oxo-4-methyl-pentyl-AcpP | Ethylmalonyl-CoA | 12.98 ± 0.44 | 1.55 ± 0.23 | 1.40 x 10⁵ |

| Source: Chemler et al. (2012), J. Am. Chem. Soc.[1] |

The data clearly show that while Gcs can utilize acyl-CoA substrates, its efficiency is approximately 10-fold greater when the starter unit is presented via AcpP.[1][2]

Table 3: Germicidin Content in S. coelicolor A3(2) Spores

| Germicidin Homolog | Content per Petri Dish (µg) | Content per Spore (g) |

| Germicidin A | 5.4 | ~2.7 x 10⁻¹⁴ |

| This compound | 0.2 - 0.8 | Not specified |

| Germicidin C | 0.2 - 0.8 | Not specified |

| Germicidin D | 0.2 - 0.8 | Not specified |

| Source: Aoki et al. (2011), J. Antibiot.[6] |

Experimental Protocols

In Vitro Reconstitution of Germicidin Biosynthesis

This protocol describes the cell-free synthesis of germicidins by coupling the fatty acid biosynthesis pathway with Gcs.

Objective: To biochemically verify the function of Gcs and its substrate requirements.

Materials:

-

Purified enzymes: AcpS (ACP synthase), FabD, FabH, Gcs

-

Apo-AcpP protein

-

Substrates: Coenzyme A (CoA), Malonyl-CoA, Isobutyryl-CoA, Ethylmalonyl-CoA

-

Buffer: 50 mM HEPES (pH 7), 150 mM NaCl, 10 mM MgSO₄, 2 mM TCEP

Procedure:

-

Reaction Assembly: In a total volume of 2.0 mL, combine the buffer components with the following final concentrations:

-

100 µM CoA

-

400 µM Malonyl-CoA

-

200 µM Isobutyryl-CoA (for Germicidin D/A/B precursors)

-

200 µM Ethylmalonyl-CoA (for Germicidin A/B)

-

10 µM Apo-AcpP

-

2.5 µM AcpS

-

2.5 µM FabD

-

2.5 µM FabH

-

2.5 µM Gcs

-

-

Incubation: Allow the reaction to proceed at room temperature overnight.

-

Extraction: Extract the reaction mixture twice with equal volumes of ethyl acetate.

-

Analysis: Concentrate the organic extract and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify germicidin products.[1]

Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (kcat, Km) of Gcs with different starter and extender unit substrates.

Procedure:

-

Reaction Setup: Prepare individual reactions containing Gcs (0.3 - 3.0 µM), a fixed concentration of the extender unit (e.g., 1 mM ethylmalonyl-CoA), and varying concentrations of the starter unit (e.g., 3-oxo-4-methyl-pentyl-ACP or -CoA).

-

Initiation and Quenching: Initiate the reaction and allow it to proceed for a defined period (e.g., 1-5 minutes) where product formation is linear. Quench the reaction with an appropriate solvent (e.g., methanol or acid).

-

Quantification: Analyze the formation of the pyrone product using HPLC, monitoring absorbance at approximately 290 nm.

-

Data Analysis: Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat from Vmax and the enzyme concentration.

Conclusion and Implications for Drug Development

Germicidin Synthase is the central enzyme in the biosynthesis of this compound, demonstrating a sophisticated interplay with primary fatty acid metabolism. Its pronounced preference for acyl-ACP starter units highlights a mechanism of direct substrate channeling, which ensures efficient synthesis. This understanding of Gcs function, its substrate flexibility, and its kinetic properties provides a powerful foundation for several areas of research and development:

-

Biocatalysis: The substrate flexibility of Gcs can be exploited in engineered biosynthetic systems to produce novel polyketides and α-pyrone derivatives with potentially new biological activities.

-

Antibiotic Development: Understanding the regulation of the germicidin pathway could lead to strategies for activating cryptic antibiotic gene clusters in Streptomyces.

-

Herbicide Research: As germicidins exhibit herbicidal properties, detailed knowledge of their biosynthesis could inform the development of novel, biologically-derived herbicides.

The data and protocols presented herein serve as a comprehensive resource for professionals seeking to study or manipulate this important class of enzymes and their natural products.

References

- 1. Biochemical and Structural Characterization of Germicidin Synthase: Analysis of a Type III Polyketide Synthase that Employs Acyl-ACP as a Starter Unit Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and structural characterization of germicidin synthase: analysis of a type III polyketide synthase that employs acyl-ACP as a starter unit donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Germicidin B on Porcine Na+/K+-activated ATPase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germicidin B, a member of the germicidin family of autoregulatory germination inhibitors produced by Streptomyces species, has been identified as an inhibitor of porcine Na+/K+-activated ATPase[1][2]. This enzyme, a crucial P-type ATPase found in the plasma membrane of all animal cells, is responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. These gradients are fundamental for a multitude of physiological processes, including nerve impulse transmission, muscle contraction, and secondary active transport. The inhibition of Na+/K+-ATPase by various compounds has been a key area of research in drug discovery, particularly for cardiovascular diseases. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound on porcine Na+/K+-activated ATPase, including quantitative data, experimental protocols, and visual representations of the relevant biological and experimental pathways.

The Target: Porcine Na+/K+-activated ATPase

The Na+/K+-activated ATPase is a heterodimeric protein consisting of a catalytic α-subunit and a glycosylated β-subunit. The α-subunit contains the binding sites for ATP, Na+, and K+ ions, as well as the phosphorylation site that is central to the enzyme's function. The enzyme operates through a cyclical process known as the Post-Albers cycle, which involves two principal conformational states: E1 and E2.

-

E1 state: In this conformation, the ion-binding sites have a high affinity for intracellular Na+ ions.

-

E2 state: This conformation has a high affinity for extracellular K+ ions.

The transition between these two states is coupled to the binding and hydrolysis of ATP, leading to the transport of three Na+ ions out of the cell and two K+ ions into the cell for each molecule of ATP consumed.

Mechanism of Action of this compound

This compound has been shown to inhibit the activity of porcine Na+/K+-activated ATPase at higher concentrations[1][2]. While the precise molecular interactions and the exact nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been extensively detailed in the available scientific literature, the inhibitory effect is established.

Quantitative Data

The inhibitory potency of this compound on porcine brain Na+/K+-dependent ATPase has been quantified, providing a key parameter for its characterization.

| Compound | Target Enzyme | Source | IC50 (ID50) | Reference |

| This compound | Na+/K+-activated ATPase | Porcine Brain | 100 µM | --INVALID-LINK--, citing Petersen, F., and Zähner, H. (1993) |

Experimental Protocols

The investigation of the inhibitory effect of this compound on porcine Na+/K+-activated ATPase involves specific and sensitive assays to measure the enzyme's activity. The following is a detailed methodology adapted from standard protocols for Na+/K+-ATPase activity assays.

Preparation of Porcine Na+/K+-activated ATPase

A crude enzyme preparation can be obtained from porcine cerebral cortex. The tissue is homogenized in a buffer solution (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2) and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in Na+/K+-activated ATPase. Further purification can be achieved using density gradient centrifugation or treatment with detergents like sodium deoxycholate.

Na+/K+-ATPase Activity Assay (Inorganic Phosphate Release Assay)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the Na+/K+-activated ATPase. The activity is determined as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. Ouabain is a specific inhibitor of Na+/K+-activated ATPase.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

Substrate: 3 mM ATP (disodium salt)

-

Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO)

-

Ouabain Stock Solution: 10 mM ouabain in water

-

Stopping Reagent: 10% (w/v) trichloroacetic acid (TCA)

-

Phosphate Detection Reagent: A solution containing ammonium molybdate and a reducing agent (e.g., ascorbic acid or malachite green)

Procedure:

-

Reaction Setup:

-

Prepare two sets of reaction tubes. One set for the total ATPase activity and another for the ouabain-insensitive activity (containing 1 mM ouabain).

-

To each tube, add the assay buffer and the enzyme preparation.

-

Add varying concentrations of this compound to the reaction tubes to determine the IC50 value. Include a control with no this compound.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding the ATP substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

-

Termination of Reaction: Stop the reaction by adding the cold stopping reagent (TCA).

-

Phosphate Detection:

-

Centrifuge the tubes to pellet the precipitated protein.

-

Take an aliquot of the supernatant and add the phosphate detection reagent.

-

After color development, measure the absorbance at a specific wavelength (e.g., 660 nm for the ascorbic acid method or 620 nm for the malachite green method).

-

-

Calculation:

-

Calculate the amount of inorganic phosphate released using a standard curve prepared with a known concentration of phosphate.

-

The Na+/K+-activated ATPase activity is calculated as: (Pi released in the absence of ouabain) - (Pi released in the presence of ouabain).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizations

Na+/K+-ATPase Catalytic Cycle

Caption: The Post-Albers cycle of the Na+/K+-ATPase.

Experimental Workflow for this compound Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Conclusion and Future Directions

This compound has been identified as an inhibitor of porcine Na+/K+-activated ATPase with a reported IC50 of 100 µM. This finding positions this compound as a compound of interest for further investigation into its potential as a modulator of this critical ion pump. However, the current body of literature lacks a detailed mechanistic study of this inhibition.

To advance the understanding of this compound's action, future research should focus on:

-

Kinetic Analysis: Performing detailed kinetic studies (e.g., varying both substrate and inhibitor concentrations) to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

-

Conformational State Preference: Investigating whether this compound preferentially binds to the E1 or E2 conformational state of the enzyme. This can be explored using fluorescent probes that are sensitive to the conformational changes of the ATPase.

-

Binding Site Identification: Utilizing techniques such as photoaffinity labeling or computational docking studies to identify the specific binding site of this compound on the Na+/K+-ATPase α-subunit.

A more profound understanding of the inhibitory mechanism of this compound will not only clarify its biological activity but also could provide a basis for the design of novel and more potent inhibitors of the Na+/K+-ATPase for therapeutic applications.

References

An In-depth Technical Guide to the Biological Properties of Germicidin Homologs A, C, and D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological properties of germicidin homologs A, C, and D, a class of autoregulatory inhibitors of spore germination produced by Streptomyces species. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the proposed mechanism of action.

Core Biological Activity: Inhibition of Spore Germination

Germicidins are naturally occurring α-pyrone compounds that play a crucial role in the self-regulation of spore germination in Streptomyces. At very low concentrations, these molecules prevent the germination of spores from the producing organism and closely related species. This autoregulatory function is thought to be a mechanism for coordinating population behavior and ensuring survival under fluctuating environmental conditions.

The inhibitory effect of germicidin A on spore germination has been shown to be reversible. Beyond their primary role in germination, germicidins also exhibit other biological activities, including the inhibition of hyphal elongation and, at higher concentrations, the inhibition of porcine Na+/K+-activated ATPase.[1][2][3] A structurally similar compound, where the 2-butyl side chain of germicidin A is replaced by a 2-propyl group, demonstrated no inhibitory activity in either the germination or ATPase assays, highlighting the importance of this alkyl substituent for biological function.[1]

Quantitative Data Summary

The following tables summarize the known quantitative biological activities of germicidin homologs A, C, and D.

| Homolog | Biological Activity | Organism/System | IC50 / Effective Concentration | Reference |

| Germicidin A | Spore Germination Inhibition | Streptomyces coelicolor A3(2) | > 1 µg/mL | Aoki et al., 2011[2] |

| Spore Germination Inhibition | Streptomyces viridochromogenes | As low as 200 pM (40 pg/mL) | Petersen et al., 1993[1] | |

| Na+/K+-ATPase Inhibition | Porcine | Inhibitory at "higher concentrations" | Petersen et al., 1993[1] | |

| Germicidin C | Spore Germination Inhibition | Streptomyces coelicolor A3(2) | > 1 µg/mL | Aoki et al., 2011[2] |

| Germicidin D | Spore Germination Inhibition | Streptomyces coelicolor A3(2) | > 1 µg/mL | Aoki et al., 2011[2] |

Note: The study by Aoki et al. (2011) indicates that all tested germicidins (A, B, C, and D) inhibited spore germination at concentrations above 1 µg/mL, with a reported IC50 range of 20-90 µg/mL for the homologs.

Proposed Mechanism of Action

The primary mechanism of action for germicidins is believed to be the inhibition of a membrane-bound Ca2+-dependent ATPase. This inhibition is thought to disrupt essential ion transport and cellular respiration, thereby preventing the metabolic activation required for spore germination and subsequent hyphal growth.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize the biological properties of germicidin homologs, based on the seminal publications in the field.

Spore Germination Inhibition Assay (Aoki et al., 2011)

This protocol outlines the method used to assess the inhibitory effect of germicidin homologs on the spore germination of Streptomyces coelicolor A3(2).

Detailed Steps:

-

Spore Preparation: Streptomyces coelicolor A3(2) spores are harvested from mature agar plate cultures. The spores are suspended in sterile distilled water and filtered through cotton wool to remove mycelial fragments. The spore concentration is then adjusted to a defined density.

-

Compound Preparation: Stock solutions of germicidin A, C, and D are prepared in methanol. Serial dilutions are made to obtain the desired final concentrations for the assay.

-

Assay Setup: The spore suspension is added to the wells of a 96-well microplate. The different concentrations of the germicidin homologs are then added to the respective wells. A control group with methanol alone is included.

-

Incubation and Observation: The microplate is incubated at 30°C. Spore germination is observed periodically using a light microscope. A spore is considered germinated upon the emergence of a germ tube.

-

Data Analysis: After a defined incubation period, the number of germinated and non-germinated spores is counted in multiple fields of view for each concentration. The percentage of germination inhibition is calculated relative to the control. The IC50 value, the concentration at which 50% of spore germination is inhibited, is then determined.

Na+/K+-ATPase Inhibition Assay (Adapted from Petersen et al., 1993)

This protocol describes a method to evaluate the inhibitory effect of germicidins on porcine Na+/K+-activated ATPase activity.

Detailed Steps:

-

Reagent Preparation: A commercially available porcine Na+/K+-ATPase preparation is used. Solutions of ATP and the germicidin homologs are prepared in an appropriate buffer. The reaction buffer typically contains MgCl2, NaCl, and KCl in a buffered solution (e.g., Tris-HCl).

-

Reaction Setup: The enzyme, reaction buffer, and different concentrations of the germicidin homolog are combined in a reaction tube. A control without any germicidin is also prepared.

-

Enzymatic Reaction: The reaction mixtures are pre-incubated at 37°C. The reaction is initiated by the addition of ATP. The mixture is then incubated for a specific time at 37°C to allow for ATP hydrolysis.

-

Reaction Termination and Phosphate Detection: The enzymatic reaction is stopped, typically by the addition of a reagent that also serves to quantify the liberated inorganic phosphate (Pi). The amount of Pi is determined colorimetrically, for example, using the malachite green method.

-

Data Analysis: The ATPase activity is calculated based on the amount of Pi produced. The percentage of inhibition for each germicidin concentration is determined by comparing the activity to the control. This allows for the determination of the IC50 value if a dose-response curve is generated.

Conclusion

Germicidin homologs A, C, and D are potent autoregulatory inhibitors of Streptomyces spore germination. Their primary mechanism of action is proposed to be the inhibition of a membrane-bound Ca2+-dependent ATPase, leading to the disruption of cellular processes essential for germination and hyphal growth. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in natural product discovery, microbiology, and drug development who are interested in this class of bioactive compounds and their potential applications. Further research is warranted to elucidate the precise molecular interactions with the ATPase and to explore the full therapeutic potential of these natural products.

References

- 1. Germicidin, an autoregulative germination inhibitor of Streptomyces viridochromogenes NRRL B-1551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological role of germicidins in spore germination and hyphal elongation in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Investigation of Germicidin B's Antioxidant Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation into the antioxidant properties of Germicidin B, a natural product isolated from Streptomyces species. This document summarizes the existing data on its antioxidant capacity, details the experimental protocols for in vitro and cellular assays, and explores potential molecular mechanisms of action, with a focus on the Nrf2-KEAP1 signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1] While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2] Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage and offering a potential therapeutic strategy for these conditions.[3]

This compound is a polyketide-derived α-pyrone produced by various Streptomyces species.[4] While initially identified for its role as a self-regulating inhibitor of spore germination, recent studies have highlighted its potent antioxidant activities.[4][5] This guide aims to consolidate the current knowledge on the antioxidant properties of this compound and provide detailed methodologies for its further investigation.

In Vitro Antioxidant Activity of this compound

The antioxidant activity of this compound has been primarily evaluated using radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thus neutralizing it.[6]

Data Presentation

The following table summarizes the reported quantitative data on the antioxidant activity of this compound.

| Assay | Radical | IC50 (µg/mL) | Reference |

| ABTS | ABTS•+ | 20 | [4] |

| DPPH | DPPH• | Not Reported | [4] |

| Table 1: In Vitro Antioxidant Activity of this compound. The IC50 value represents the concentration of this compound required to scavenge 50% of the initial radical concentration. While antioxidant activity was observed in the DPPH assay, a specific IC50 value was not provided in the cited literature.[4] |

Experimental Protocols

This section provides detailed protocols for the two most common in vitro antioxidant assays used to characterize this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[7] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[6][8]

Protocol:

-

Preparation of DPPH Solution:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[4]

-

Store the solution in an amber bottle at 4°C.

-

-

Sample Preparation:

-

Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution.

-

Prepare a series of dilutions of the this compound stock solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound dilution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[9]

-

Figure 1: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[11]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[11]

-

Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

-

Sample Preparation:

-

Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each this compound dilution.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Include a blank and a positive control (e.g., Trolox).

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Figure 2: Experimental workflow for the ABTS radical cation decolorization assay.

Cellular Antioxidant Activity

While in vitro assays are useful for initial screening, cellular antioxidant assays provide a more biologically relevant measure of an antioxidant's efficacy by accounting for factors like cell uptake, metabolism, and localization.[13] A common method for assessing intracellular antioxidant activity is the use of the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[14]

Principle:

DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH.[1] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1] The antioxidant activity of a compound is measured by its ability to inhibit the formation of DCF.[13]

General Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2, HeLa) in a 96-well black, clear-bottom microplate and culture until confluent.[13]

-

-

Loading with DCFH-DA:

-

Wash the cells with a buffered saline solution (e.g., PBS).

-

Incubate the cells with a solution of DCFH-DA (typically 25 µM) for 30-60 minutes at 37°C.[14]

-

-

Treatment with this compound:

-

Wash the cells to remove excess DCFH-DA.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by adding a ROS-generating agent, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or hydrogen peroxide.[3]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

The cellular antioxidant activity is expressed as the percentage reduction in fluorescence in treated cells compared to untreated controls.

-

Potential Mechanism of Action: The Nrf2-KEAP1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (KEAP1) signaling pathway is a critical regulator of the cellular antioxidant response.[15][16] Under basal conditions, Nrf2 is bound to its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation.[17]

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in KEAP1 are modified, leading to a conformational change that disrupts the Nrf2-KEAP1 interaction.[17] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.[15] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.[15]

Given its antioxidant properties, it is plausible that this compound may exert its effects, at least in part, by modulating the Nrf2-KEAP1 pathway. Further investigation is warranted to explore whether this compound can induce Nrf2 nuclear translocation and upregulate the expression of ARE-dependent genes.

Figure 3: The Nrf2-KEAP1 signaling pathway as a potential mechanism for this compound's antioxidant action.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses significant antioxidant properties, as demonstrated by its ability to scavenge free radicals in vitro. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to further investigate its potential.

Future research should focus on:

-

Determining the IC50 value of this compound in the DPPH assay to provide a more complete in vitro antioxidant profile.

-

Conducting cellular antioxidant assays to confirm its efficacy in a biological context and to assess its cytoprotective effects against various oxidative stressors.

-

Investigating the molecular mechanism of action , particularly its potential to modulate the Nrf2-KEAP1 signaling pathway. This could involve examining Nrf2 nuclear translocation, ARE-luciferase reporter assays, and measuring the expression of downstream antioxidant enzymes.

-

Evaluating its efficacy in preclinical models of diseases associated with oxidative stress.

A thorough understanding of the antioxidant properties and underlying mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kamiyabiomedical.com [kamiyabiomedical.com]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 17. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Significance of Germicidin B in Streptomyces Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germicidin B, a member of the germicidin family of α-pyrone polyketides, plays a crucial role in the chemical ecology and developmental biology of Streptomyces species. Produced by the germicidin synthase (Gcs), a type III polyketide synthase, this small molecule acts as a potent autoregulatory inhibitor of spore germination, thereby influencing the lifecycle and population dynamics of its producers. At higher concentrations, this compound exhibits inhibitory effects on a broader range of biological targets, including membrane-bound ATPases. This technical guide provides a comprehensive overview of the ecological role of this compound, detailing its biosynthesis, regulatory influences, and biological activities. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its biosynthetic pathway and potential regulatory networks. This document aims to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development seeking to understand and exploit the biological activities of this compound.

Introduction

Streptomyces, a genus of Gram-positive, filamentous bacteria, are renowned for their complex lifecycle and their prolific production of a vast array of secondary metabolites, including a majority of clinically used antibiotics. The transition from dormant spores to vegetative mycelium, a critical stage in their lifecycle, is a tightly regulated process influenced by a variety of intrinsic and extrinsic signals. Among the intrinsic signals are autoregulatory molecules that modulate spore germination. This compound, along with its homologs, has been identified as a key player in this process, acting as a self-inhibitor of germination.[1][2][3]

This guide delves into the multifaceted role of this compound in Streptomyces physiology, exploring its ecological significance beyond a simple germination inhibitor. We will examine its biosynthesis, the factors that regulate its production, and its broader biological activities, providing a technical framework for its study and potential applications.

Biosynthesis of this compound

This compound is synthesized by a type III polyketide synthase (PKS) known as germicidin synthase (Gcs).[4] Unlike the more complex type I and II PKSs, type III PKSs are smaller, homodimeric enzymes that iteratively catalyze the condensation of acyl-CoA precursors. The biosynthesis of the α-pyrone core of germicidins involves the condensation of a starter unit, derived from fatty acid metabolism, with two extender units of malonyl-CoA. The specificity of the starter unit determines the germicidin homolog produced.

Ecological Role and Biological Activity

The primary ecological function of this compound is the autoregulation of spore germination.[1][2] Excreted by germinating spores, it creates a localized concentration gradient that prevents the germination of nearby spores of the same species. This mechanism is thought to be a strategy to:

-

Ensure favorable conditions: By delaying germination, the population can better assess the suitability of the environment for sustained vegetative growth.

-

Reduce competition: Preventing mass germination in a confined space mitigates competition for limited nutrients.

-

Staggered development: A phased germination allows for a more sustained presence of the vegetative mycelium.

At concentrations as low as 200 pM, this compound can effectively inhibit the germination of Streptomyces viridochromogenes spores.[1][5] Beyond this primary role, at higher concentrations (in the micromolar range), this compound exhibits broader biological activity, including the inhibition of porcine Na+/K+-activated ATPase with an IC50 of 100 µM.[2] This suggests a potential for off-target effects and a broader ecological role in interacting with other organisms.

Quantitative Data on Germicidin Production and Activity

The following tables summarize the available quantitative data for germicidins.

| Germicidin Homolog | Producing Organism | Production Level | Reference |

| Germicidin A | Streptomyces coelicolor A3(2) | 5.4 µg per petri dish (~2.7 x 10-14 g per spore) | [6][7] |

| This compound | Streptomyces coelicolor A3(2) | 0.2 - 0.8 µg per petri dish | [6][7] |

| Germicidin C | Streptomyces coelicolor A3(2) | 0.2 - 0.8 µg per petri dish | [6][7] |

| Germicidin D | Streptomyces coelicolor A3(2) | 0.2 - 0.8 µg per petri dish | [6][7] |

| Biological Activity | Target | Inhibitory Concentration | Reference |

| Spore Germination Inhibition | Streptomyces viridochromogenes spores | 200 pM (40 pg/ml) | [1][5] |

| Spore Germination Inhibition | Streptomyces coelicolor A3(2) spores | > 1 µg/ml | [6][7] |

| ATPase Inhibition | Porcine Na+/K+-activated ATPase | IC50 = 100 µM | [2] |

Regulation of this compound Biosynthesis

The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks that respond to various environmental and physiological cues. While the specific regulatory pathway for germicidin synthase (gcs) has not been fully elucidated, it is likely integrated into the broader regulatory cascades that control development and antibiotic production.

Several factors are known to influence secondary metabolism in Streptomyces, including:

-

Nutrient Limitation: Phosphate and nitrogen limitation are well-established triggers for the onset of secondary metabolism.[8][9][10] It is plausible that such limitations upregulate the expression of gcs.

-

The bldA Gene: The bldA gene encodes the only tRNA in Streptomyces that can efficiently translate the rare UUA codon.[2][11] Many regulatory genes controlling secondary metabolism contain this rare codon, making bldA a key global regulator. The presence of a UUA codon in the regulatory cascade of gcs would place this compound production under the control of bldA.

Experimental Protocols

This section provides detailed methodologies for the study of this compound.

Fermentation and Extraction of this compound

This protocol is adapted from general methods for secondary metabolite extraction from Streptomyces.[1][3][12]

Materials:

-

Streptomyces strain of interest

-

Liquid culture medium (e.g., Tryptic Soy Broth or a defined minimal medium)

-

Shaking incubator

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Ethyl acetate

-

Rotary evaporator

Procedure:

-

Inoculate 100 mL of liquid medium in a 500 mL baffled flask with a fresh spore suspension or a mycelial fragment of the Streptomyces strain.

-

Incubate the culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days.

-

Harvest the culture and centrifuge at 8,000 x g for 15 minutes to pellet the mycelium.

-

Carefully decant the supernatant into a separatory funnel.

-

Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 2-3 minutes.

-

Allow the phases to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous phase with another volume of ethyl acetate.

-

Pool the ethyl acetate fractions and concentrate to dryness using a rotary evaporator at 40°C.

-

The resulting residue is the crude extract containing this compound.

Purification and Quantification by HPLC

This protocol provides a general framework for HPLC analysis of germicidins.[13][14][15]

Materials:

-

Crude this compound extract

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional)

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Sample Preparation: Dissolve the crude extract in a small volume of methanol. Filter the solution through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both optionally containing 0.1% formic acid. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 290 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the standard curve.

Spore Germination Inhibition Assay

This bioassay is used to determine the inhibitory activity of this compound on spore germination.[1][6][16]

Materials:

-

Streptomyces spores

-

Germination medium (e.g., a defined minimal medium with a germinant like casamino acids)

-

This compound (purified or as a crude extract)

-

96-well microtiter plate

-

Microplate reader or microscope

Procedure:

-

Prepare a suspension of Streptomyces spores in sterile water and adjust the concentration to approximately 107 spores/mL.

-

In a 96-well plate, prepare serial dilutions of this compound in the germination medium. Include a control well with no this compound.

-

Add the spore suspension to each well to a final volume of 200 µL.

-

Incubate the plate at 30°C.

-

Monitor spore germination over time (e.g., every 2 hours for up to 24 hours) by measuring the decrease in optical density at 600 nm (as spores germinate, they become less refractile, leading to a decrease in OD) or by direct microscopic observation of germ tube formation.

-

The Minimal Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits germination.

Na+/K+-ATPase Inhibition Assay

This assay measures the inhibitory effect of this compound on the activity of Na+/K+-ATPase.[2][17][18]

Materials:

-

Purified Na+/K+-ATPase (e.g., from porcine brain)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

-

ATP

-

This compound

-

Malachite green reagent for phosphate detection

Procedure:

-

In a 96-well plate, add the assay buffer, Na+/K+-ATPase, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at ~620-660 nm to quantify the amount of inorganic phosphate released.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a fascinating example of the intricate chemical communication and regulation that governs the lifecycle of Streptomyces. Its primary role as an autoregulator of spore germination highlights the sophisticated strategies these bacteria employ to optimize their survival and proliferation. The broader biological activity of this compound against targets such as ATPases suggests that its ecological significance may extend beyond self-regulation to encompass interactions with other organisms in the complex soil microbiome. The methodologies and data presented in this guide provide a solid foundation for further research into the biosynthesis, regulation, and potential applications of this intriguing natural product. A deeper understanding of the signaling pathways that control this compound production could pave the way for its targeted manipulation for biotechnological and therapeutic purposes.

References

- 1. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global regulator BldA regulates morphological differentiation and lincomycin production in Streptomyces lincolnensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. banglajol.info [banglajol.info]

- 4. Germicidin - Wikipedia [en.wikipedia.org]

- 5. Germicidin, an autoregulative germination inhibitor of Streptomyces viridochromogenes NRRL B-1551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physiological role of germicidins in spore germination and hyphal elongation in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 9. The influence of phosphorus on the development of Streptomyces aureofaciens and on its ability to produce chlortetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bldA dependence of undecylprodigiosin production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Phenotypic variability and community interactions of germinating Streptomyces spores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of Germicidin B using Germicidin Synthase (Gcs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germicidin B, a member of the germicidin family of polyketides produced by Streptomyces coelicolor, exhibits autoregulatory effects on spore germination.[1][2] This application note provides a detailed protocol for the cell-free enzymatic synthesis of this compound. The synthesis is achieved by coupling the activity of Germicidin Synthase (Gcs), a type III polyketide synthase (PKS), with the fatty acid biosynthesis pathway.[3][4] Gcs demonstrates broad substrate flexibility, utilizing various acyl-CoAs as starter units and extender units like malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.[3][4] For the synthesis of this compound, isobutyryl-CoA is utilized as the starter unit, which is converted to its corresponding β-ketoacyl-ACP, and methylmalonyl-CoA serves as the extender unit. This protocol offers a robust method for producing this compound for research and drug development purposes, enabling further investigation of its biological activities and potential therapeutic applications.

Data Presentation

Table 1: Kinetic Parameters of Germicidin Synthase (Gcs) with Various Substrates

| Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Acetoacetyl-CoA | 150 ± 20 | 1.8 ± 0.1 | 200 |

| 3-oxo-4-methyl-pentyl-CoA | 12 ± 2 | 25 ± 1 | 35,000 |

| 3-oxo-4-methyl-pentyl-ACP | 8 ± 1 | 48 ± 2 | 100,000 |

| Methylmalonyl-CoA | 300 ± 50 | - | - |

| Ethylmalonyl-CoA | 250 ± 40 | - | - |

Data adapted from biochemical characterization studies of Gcs. The catalytic efficiency of Gcs is notably higher with acyl-ACP as the starter unit donor compared to acyl-CoA.[3]

Experimental Protocols

Protocol 1: Expression and Purification of His₆-tagged Germicidin Synthase (Gcs)

This protocol describes the expression of recombinant Gcs in E. coli and its subsequent purification using affinity and size-exclusion chromatography.

1. Expression in E. coli a. Transform E. coli BL21(DE3) cells with an expression vector containing the Gcs gene with an N-terminal His₆-tag. b. Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. d. Continue to incubate the culture at 18°C for 16-20 hours with shaking. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Lysis and Clarification a. Resuspend the cell pellet in lysis buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

3. Nickel-NTA Affinity Chromatography a. Load the clarified lysate onto a Nickel-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP, 10% glycerol) to remove non-specifically bound proteins. c. Elute the His₆-tagged Gcs protein with elution buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol).

4. Size-Exclusion Chromatography a. Concentrate the eluted protein using an appropriate centrifugal filter device. b. Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with storage buffer (20 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 0.5 mM TCEP).[3] c. Collect fractions containing the purified Gcs protein, which elutes as a dimer.[3] d. Pool the fractions, concentrate the protein, and determine the concentration using the absorbance at 280 nm (Extinction coefficient for Gcs is 0.62 mg/mL for 1 A₂₈₀).[3] e. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C. Approximately 50 mg of Gcs can be purified from a 1 L culture.[3]

Protocol 2: In Vitro Synthesis of this compound

This protocol outlines the enzymatic synthesis of this compound by reconstituting the fatty acid biosynthesis pathway coupled with Gcs.

1. Reaction Setup a. In a total reaction volume of 2.0 mL, combine the following components in a microcentrifuge tube:

- 50 mM HEPES, pH 7

- 150 mM NaCl

- 10 mM MgSO₄

- 2 mM TCEP

- 100 µM Coenzyme A (CoA)

- 400 µM Malonyl-CoA

- 200 µM Isobutyryl-CoA (Starter unit precursor for this compound)

- 200 µM Methylmalonyl-CoA (Extender unit for this compound)

- 10 µM Acyl Carrier Protein (AcpP)

- 2.5 µM Malonyl-CoA:ACP transacylase (FabD)

- 2.5 µM 3-oxoacyl-ACP synthase III (FabH)

- 2.5 µM Holo-ACP synthase (AcpS)

- 2.5 µM Purified Germicidin Synthase (Gcs)

2. Incubation a. Gently mix the reaction components. b. Incubate the reaction at room temperature overnight.

3. Product Extraction a. Stop the reaction by adding an equal volume of ethyl acetate. b. Vortex the mixture thoroughly for 1 minute. c. Centrifuge at 10,000 x g for 5 minutes to separate the phases. d. Carefully collect the upper organic (ethyl acetate) layer containing this compound. e. Repeat the extraction of the aqueous layer with another equal volume of ethyl acetate to maximize product recovery. f. Pool the organic extracts.

4. Analysis a. Evaporate the ethyl acetate under a gentle stream of nitrogen. b. Resuspend the dried extract in a suitable solvent (e.g., methanol). c. Analyze the product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and purity of this compound.

Mandatory Visualizations

Caption: Biosynthetic pathway for this compound.

Caption: Experimental workflow for the in vitro synthesis of this compound.

References

- 1. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHHC Protein S-Acyltransferases Use Similar Ping-Pong Kinetic Mechanisms but Display Different Acyl-CoA Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and Structural Characterization of Germicidin Synthase: Analysis of a Type III Polyketide Synthase that Employs Acyl-ACP as a Starter Unit Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Studying Hyphal Elongation in Actinomycetes Using Germicidin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Germicidin B as a tool to investigate hyphal elongation in actinomycetes. This document includes detailed protocols for quantitative analysis of hyphal growth, along with insights into the potential mechanism of action of this compound.

Introduction to this compound and Hyphal Elongation

This compound is a member of the germicidin family, a group of α-pyrone natural products produced by various Streptomyces species.[1][2] These compounds are known to act as autoregulatory inhibitors of both spore germination and hyphal elongation in actinomycetes.[1][2][3] Hyphal elongation is a fundamental process in the lifecycle of filamentous actinomycetes, essential for substrate colonization and the formation of the mycelial network from which valuable secondary metabolites, including many antibiotics, are produced. The study of compounds that modulate hyphal growth, such as this compound, is crucial for understanding the complex developmental biology of these important microorganisms and for the potential development of new antimicrobial agents.

This compound, along with its homologs, has been shown to inhibit the germination of Streptomyces coelicolor spores at concentrations above 1 µg/mL.[1][4] More specifically, germicidins can inhibit spore germination in Streptomyces viridochromogenes at concentrations as low as 200 pM.[3][5] The inhibitory action of at least one member of the germicidin family, Germicidin A, on spore germination and hyphal elongation has been reported to be reversible.[1]

Quantitative Data Summary

While specific dose-response data for this compound on hyphal elongation is not extensively available in the public domain, the following table summarizes the known inhibitory concentrations for the germicidin family. Researchers are encouraged to perform dose-response experiments to determine the precise IC50 value for this compound against their specific actinomycete strain of interest.

| Compound Family | Organism | Process Inhibited | Effective Concentration | Reference |

| Germicidins (A, B, C, D) | Streptomyces coelicolor | Spore Germination & Hyphal Elongation | > 1 µg/mL | [1][4] |

| Germicidin | Streptomyces viridochromogenes | Spore Germination | 200 pM (40 pg/mL) | [3][5] |

Postulated Signaling Pathway of Hyphal Elongation Inhibition

The precise signaling pathway through which this compound inhibits hyphal elongation in actinomycetes has not been fully elucidated. However, based on the known mechanisms of hyphal growth, two potential pathways can be postulated as targets for further investigation.

Disruption of the Cytoskeletal Scaffolding for Tip Growth

Hyphal elongation in Streptomyces is driven by tip extension, a process orchestrated by the polarisome, a protein complex that directs cell wall synthesis at the hyphal apex. A key component of this machinery is DivIVA, a protein that localizes to the hyphal tips and recruits the necessary cell wall synthesis enzymes.

It is hypothesized that this compound may interfere with the localization or function of DivIVA or other essential cytoskeletal components, thereby disrupting the polar growth machinery and inhibiting hyphal elongation.

References

- 1. Physiological role of germicidins in spore germination and hyphal elongation in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Germicidin - Wikipedia [en.wikipedia.org]

- 3. Germicidin, an autoregulative germination inhibitor of Streptomyces viridochromogenes NRRL B-1551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

Application Notes and Protocols for Germicidin B and Other Streptomyces-Derived Antifungal Agents in Agricultural Biocontrol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of Germicidin B and other well-characterized secondary metabolites from Streptomyces species as agricultural biocontrol agents. Due to the limited available data on the antifungal activity of this compound against plant pathogens, this document uses Kasugamycin, a commercially successful antibiotic from Streptomyces kasugaensis, as a primary example for detailed protocols. Comparative data for other relevant Streptomyces-derived antifungals, such as Natamycin and Polyoxin B, are also included to provide a broader perspective for researchers in the field.

Introduction to this compound and Other Streptomyces Metabolites

Streptomyces are a rich source of bioactive secondary metabolites, many of which have been developed into valuable pharmaceuticals and agricultural products.[1][2]

This compound is a pyranone antibiotic produced by several Streptomyces species.[3] It is primarily known as a self-regulatory inhibitor of spore germination in the producing organism.[3] While it has been shown to inhibit the germination of cress (Lepidium sativum), there is currently a lack of substantial evidence to support its efficacy as a direct antifungal agent against major agricultural fungal pathogens.[4] Further research is required to explore its full potential in agricultural applications.

In contrast, other Streptomyces metabolites have well-established roles as agricultural biocontrol agents. These include:

-

Kasugamycin: An aminoglycoside antibiotic effective against fungal and bacterial plant pathogens, most notably for the control of rice blast disease caused by Pyricularia oryzae.[5][6]

-

Natamycin: A polyene macrolide antifungal used as a food preservative and in agriculture to control fungal diseases on fruits and other crops.[3][7]

-

Polyoxin B: A nucleoside antibiotic that acts as a competitive inhibitor of chitin synthase, making it effective against a range of fungal pathogens.[8][9]

-

Validamycin: An aminoglycoside antibiotic that is particularly effective against soil-borne fungal diseases like sheath blight in rice, caused by Rhizoctonia solani.[10][11][12][13]

Data Summary of Antifungal Activity

The following tables summarize the quantitative data on the efficacy of various Streptomyces-derived metabolites against key plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity of Streptomyces Metabolites

| Compound | Target Pathogen | Assay Type | Efficacy Metric | Value | Reference(s) |

| Kasugamycin | Pyricularia oryzae | Mycelial Growth Inhibition | % Inhibition (at recommended dose) | >84% | [14] |

| Natamycin | Colletotrichum acutatum | Spore Germination Inhibition | MIC | Not specified | [3] |

| Polyoxin B | Alternaria alternata | Mycelial Growth Inhibition | MIC | 0.1 - 10 µg/mL | [9] |

| Polyoxin B | Botrytis cinerea | Mycelial Growth Inhibition | MIC | 0.1 - 10 µg/mL | [9] |

| Polyoxin B | Fusarium oxysporum | Mycelial Growth Inhibition | MIC | 0.1 - 10 µg/mL | [9] |

| Validamycin | Rhizoctonia solani | Mycelial Growth Inhibition | - | Decreases virulence | [10][15] |

Table 2: In Vivo / Field Efficacy of Streptomyces Metabolites

| Compound | Target Disease | Crop | Application Method | Efficacy | Reference(s) |

| Kasugamycin | Rice Blast | Rice | Foliar Spray | 44% reduction in neck blast incidence | [10] |

| Kasugamycin | Fire Blight | Apple, Pear | Foliar Spray | Effective control | [9] |

| Natamycin | Anthracnose Crown Rot | Strawberry | Drench/Flooder | Effective control | [3] |

| Polyoxin B | Powdery Mildew | Cucumber, Rice, Apple | Foliar/Soil Application | 70-95% protection | [9] |

| Validamycin | Sheath Blight | Rice | Foliar Spray | Effective control | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and evaluation of Streptomyces-derived antifungal agents, using Kasugamycin as a primary example.

Production of Kasugamycin from Streptomyces kasugaensis

3.1.1. Fermentation Protocol

This protocol is based on established methods for the production of Kasugamycin.[9][16]

-

Inoculum Preparation:

-

Prepare a seed culture medium containing (per liter): Glucose 10 g, Peptone 5 g, Yeast Extract 5 g, NaCl 5 g. Adjust pH to 7.0.

-

Inoculate the medium with a pure culture of Streptomyces kasugaensis.

-

Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

-

Production Fermentation:

-

Prepare the production medium containing (per liter): Soluble Starch 40 g, Soybean Meal 20 g, (NH₄)₂SO₄ 2 g, K₂HPO₄ 1 g, MgSO₄·7H₂O 0.5 g, CaCO₃ 2 g. Adjust pH to 7.2.

-

Inoculate the production medium with 5% (v/v) of the seed culture.

-

Incubate at 28°C for 7-10 days in a fermenter with controlled aeration and agitation.

-

3.1.2. Extraction and Purification Protocol

-

Harvesting: Separate the fermentation broth from the mycelium by centrifugation or filtration.

-

Adsorption: Adjust the pH of the supernatant to 3.0 with HCl and pass it through a column packed with a strongly acidic cation-exchange resin.[17]

-

Elution: Wash the column with deionized water and then elute the Kasugamycin with 0.5 N NH₄OH.

-

Concentration and Precipitation: Concentrate the eluate under vacuum. Adjust the pH to 5.0 with HCl and add ethanol or acetone to precipitate Kasugamycin hydrochloride.

-

Crystallization: Recrystallize the crude product from an aqueous alcohol solution to obtain pure Kasugamycin hydrochloride.

In Vitro Antifungal Assays

3.2.1. Poisoned Food Technique for Mycelial Growth Inhibition

This method is widely used to assess the in vitro efficacy of antifungal compounds.[14]

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

-

Incorporation of Test Compound: While the PDA is still molten (around 45-50°C), add the desired concentrations of filter-sterilized Kasugamycin solution. Pour the amended PDA into sterile Petri plates.

-

Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus (e.g., Pyricularia oryzae) in the center of the amended PDA plates.

-